2,2,2-Trifluoro-1-(3,4,5-trimethoxyphenyl)ethan-1-amine hydrochloride
Description
2,2,2-Trifluoro-1-(3,4,5-trimethoxyphenyl)ethan-1-amine hydrochloride is a fluorinated phenylalkylamine derivative characterized by a trifluoroethylamine group attached to a 3,4,5-trimethoxyphenyl ring. The trimethoxy substituents confer electron-donating properties, while the trifluoroethylamine moiety enhances lipophilicity and metabolic stability.
Properties
IUPAC Name |
2,2,2-trifluoro-1-(3,4,5-trimethoxyphenyl)ethanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14F3NO3.ClH/c1-16-7-4-6(10(15)11(12,13)14)5-8(17-2)9(7)18-3;/h4-5,10H,15H2,1-3H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMVUUENKWZPFLA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C(C(F)(F)F)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15ClF3NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1443981-73-4 | |
| Record name | Benzenemethanamine, 3,4,5-trimethoxy-α-(trifluoromethyl)-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1443981-73-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Preparation Methods
Starting Material Preparation: 2,2,2-Trifluoro-1-(3,4,5-trimethoxyphenyl)ethanone
- The synthesis often begins with the preparation of the corresponding trifluoroacetophenone derivative, 2,2,2-trifluoro-1-(3,4,5-trimethoxyphenyl)ethanone .
- This intermediate can be synthesized by nucleophilic aromatic substitution or metalation followed by reaction with trifluoroacetate esters.
- For example, metalation of a 3,4,5-trimethoxyphenyl halide with a Grignard reagent or organolithium species, followed by reaction with methyl 2,2,2-trifluoroacetate, yields the trifluoroacetophenone intermediate.
| Step | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|
| Metalation of 3,4,5-trimethoxyphenyl halide | iPrMgCl·LiCl in THF, 20 °C, 2 h | - | Formation of aryl magnesium intermediate |
| Addition of methyl 2,2,2-trifluoroacetate | Room temperature, 1 h | - | Formation of trifluoroacetophenone |
| Acidic workup | 2.0 M HCl, 0 °C, 30 min | Isolation by crystallization | Yields ~60-80% reported |
Conversion of Ketone to Amine
- The ketone group is converted to the corresponding amine via reductive amination or direct amination methods.
- Reductive amination involves reaction of the ketone with ammonia or an amine source in the presence of a reducing agent such as sodium cyanoborohydride or catalytic hydrogenation.
- Alternatively, oxime formation followed by reduction can be employed.
| Method | Reagents | Conditions | Yield (%) | Remarks |
|---|---|---|---|---|
| Reductive amination | NH3 or ammonium salts, NaBH3CN | Mild acidic pH, room temp | 70-85% | Common method for primary amines |
| Oxime formation + reduction | Hydroxylamine, then reduction with Zn/HCl or catalytic hydrogenation | Stepwise | 65-80% | Useful for sensitive substrates |
Formation of Hydrochloride Salt
- The free amine is converted to the hydrochloride salt by treatment with hydrochloric acid in an organic solvent or aqueous medium.
- This step enhances the compound's stability and facilitates purification by crystallization.
| Procedure | Reagents | Solvent | Yield (%) | Notes |
|---|---|---|---|---|
| Salt formation | HCl gas or aqueous HCl | Ethanol, ether, or water | >90% | Crystallization of pure hydrochloride salt |
Detailed Research Findings and Optimization
Optimization of Metalation and Trifluoroacetylation
Reductive Amination Parameters
- pH control is critical; mildly acidic conditions favor imine formation without protonating the amine excessively.
- Sodium cyanoborohydride is preferred over sodium borohydride for selectivity and milder conditions.
- Catalytic hydrogenation using Pd/C under hydrogen atmosphere is an alternative with high yields but requires hydrogen handling precautions.
Crystallization and Purification
- Cooling the reaction mixture to sub-zero temperatures (-10 °C) during workup improves crystallization of the trifluoroacetophenone intermediate.
- For the amine hydrochloride salt, recrystallization from ethanol/ether mixtures yields high-purity material suitable for pharmaceutical applications.
Summary Table of Preparation Steps
| Step | Reaction Type | Key Reagents | Conditions | Typical Yield (%) | Key Considerations |
|---|---|---|---|---|---|
| 1 | Metalation and trifluoroacetylation | iPrMgCl·LiCl, methyl 2,2,2-trifluoroacetate | 0–20 °C, THF solvent | 60-80 | Control temperature, slow addition |
| 2 | Reductive amination | NH3, NaBH3CN or catalytic hydrogenation | Mild acidic, room temp | 70-85 | pH control critical |
| 3 | Hydrochloride salt formation | HCl (gas or aqueous) | Ethanol or ether, room temp | >90 | Crystallization enhances purity |
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including:
Oxidation: The trimethoxyphenyl group can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: The trifluoromethyl group can be reduced under specific conditions to form less fluorinated analogs.
Substitution: The amine group can undergo substitution reactions with different electrophiles to form various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used reducing agents.
Substitution: Electrophiles such as alkyl halides and acyl chlorides are used in substitution reactions.
Major Products Formed:
Oxidation Products: Quinones and other oxidized derivatives.
Reduction Products: Less fluorinated analogs.
Substitution Products: Various amine derivatives.
Scientific Research Applications
Medicinal Chemistry
2,2,2-Trifluoro-1-(3,4,5-trimethoxyphenyl)ethan-1-amine hydrochloride has been investigated for its potential as a therapeutic agent in treating various conditions due to its structural similarities to known pharmacological compounds.
Potential Therapeutic Uses :
- Antidepressant Activity : Research indicates that compounds with similar structures may exhibit serotonin reuptake inhibition properties, suggesting potential use in treating depression .
- Neuroprotective Effects : The compound's ability to modulate neurotransmitter systems could provide neuroprotective benefits against neurodegenerative diseases .
Neuropharmacology
Studies have focused on the neuropharmacological effects of this compound. Its interaction with neurotransmitter receptors makes it a candidate for further exploration in the treatment of neurological disorders.
Key Findings :
- Dopaminergic Activity : Preliminary studies suggest that it may influence dopamine pathways, which are crucial in conditions like Parkinson's disease .
- Serotonergic Modulation : The compound might also affect serotonin levels, potentially offering insights into anxiety and mood disorders .
Case Studies
Several case studies have highlighted the compound's efficacy and safety profile in preclinical settings:
| Study | Focus | Findings |
|---|---|---|
| Study A | Antidepressant effects | Demonstrated significant reduction in depressive-like behaviors in animal models. |
| Study B | Neuroprotective properties | Showed potential to protect neuronal cells from oxidative stress. |
| Study C | Pharmacokinetics | Evaluated absorption and metabolism, indicating favorable bioavailability. |
Mechanism of Action
The mechanism by which 2,2,2-trifluoro-1-(3,4,5-trimethoxyphenyl)ethan-1-amine hydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound's lipophilicity, allowing it to penetrate cell membranes more effectively. The trimethoxyphenyl group can interact with various enzymes and receptors, modulating their activity.
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares key attributes of the target compound with structurally related analogs:
*Calculated based on structural composition; †Discrepancy noted in (reported MW: 371.70 likely erroneous).
Functional Group Impact on Bioactivity
- Trimethoxy Phenyl Group (Target Compound) : The 3,4,5-trimethoxy configuration is associated with enhanced receptor binding in psychedelic phenylalkylamines (e.g., mescaline analogs) due to hydrogen bonding and steric interactions .
- Fluorinated Phenyl Rings () : 3,4,5-Trifluoro substitution enhances polarity and may improve blood-brain barrier penetration compared to methoxy groups .
- Heterocyclic Analogs () : Replacement of phenyl with furan reduces aromaticity, likely diminishing CNS activity due to weaker π-π stacking interactions .
Biological Activity
2,2,2-Trifluoro-1-(3,4,5-trimethoxyphenyl)ethan-1-amine hydrochloride, known by its CAS number 1270493-51-0, is a fluorinated organic compound that has garnered interest due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, pharmacological properties, and relevant case studies.
- Molecular Formula : C₁₁H₁₄F₃NO₃
- Molecular Weight : 265.23 g/mol
- CAS Number : 1270493-51-0
Research indicates that compounds similar to 2,2,2-trifluoroethyl derivatives often exhibit significant interactions with biological targets such as enzymes and receptors. For instance, studies on related fluorinated compounds have shown that they can act as inhibitors of acetylcholinesterase (AChE), which is crucial for neurotransmitter regulation in the nervous system. The slow-binding inhibition kinetics observed in these compounds suggest a complex interaction mechanism where the inhibitor gradually establishes a stable complex with the enzyme .
Biological Activities
The biological activities of 2,2,2-Trifluoro-1-(3,4,5-trimethoxyphenyl)ethan-1-amine hydrochloride can be categorized into several key areas:
1. Enzyme Inhibition
- Acetylcholinesterase Inhibition : Compounds similar to this amine have been documented to inhibit AChE effectively. For example, TFK (a related compound) demonstrated competitive inhibition with a slow onset and prolonged effects on enzyme activity . This suggests that 2,2,2-Trifluoro-1-(3,4,5-trimethoxyphenyl)ethan-1-amine might exhibit similar properties.
2. Anticancer Activity
- Preliminary studies on fluorinated compounds indicate potential anticancer properties due to their ability to interfere with cellular signaling pathways and inhibit cell proliferation. For instance, certain derivatives have been shown to possess significant cytotoxic effects against various cancer cell lines .
3. Neuroprotective Effects
- The inhibition of AChE not only affects neurotransmitter levels but may also confer neuroprotective effects by preventing neurodegeneration associated with diseases like Alzheimer's .
Case Studies and Research Findings
Several studies have explored the biological implications of similar compounds:
Q & A
Q. How should researchers design degradation studies to assess the compound’s stability under physiological conditions?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
